molecular formula C22H26N6O2 B040921 4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide CAS No. 623152-17-0

4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

Cat. No. B040921
M. Wt: 406.5 g/mol
InChI Key: GDTQLZHHDRRBEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives involves multiple steps, including the use of methyl crotonate and 3-amino-4-methylbenzoic acid, leading to moderate to excellent yields. For instance, specific derivatives have been synthesized for potential use as PET tracers, highlighting the synthetic versatility and potential biomedical applications of these compounds (Wang, Gao, & Zheng, 2014).

Molecular Structure Analysis

The crystal structure of related triazine derivatives has been determined by single-crystal X-ray diffraction techniques, providing insights into the molecular configuration and the impact of substituents on the overall molecular architecture (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).

Chemical Reactions and Properties

Pyrrolo[2,1-f][1,2,4]triazine derivatives engage in various chemical reactions, including inverse-electron demand Diels-Alder reactions and S(N)Ar reactions, demonstrating their reactivity and potential for creating complex heterocyclic compounds (De Rosa, Arnold, & Hartline, 2013).

Physical Properties Analysis

The physical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are influenced by their molecular structure, with studies highlighting the synthesis, crystal structure, and density functional theory (DFT) calculations to understand their orthorhombic crystal system and evaluate their potential as novel FAK inhibitors (Rao et al., 2022).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards various nucleophiles and the conditions under which they undergo transformations, are critical for synthesizing and understanding their potential applications. The addition reactions and subsequent oxidation processes are key to creating diverse derivatives with specific functionalities (Konno, Ohba, Sagi, & Yamanaka, 1987).

Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis for PET Tracers: Derivatives of this compound, specifically carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine, have been synthesized for potential use as PET (Positron Emission Tomography) tracers. These tracers can help in imaging p38α mitogen-activated protein kinase, which is significant in medical diagnostics (Wang, Gao, & Zheng, 2014).

Structural Analysis and Transformation

  • Crystal Structure Studies: Research has been conducted on the crystal structure of closely related triazine derivatives, providing insights into their molecular configuration and potential rearrangements, essential for understanding their chemical properties and reactivity (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).

Therapeutic and Biological Potential

  • Potential in Cancer Therapy: A study involving the synthesis and in vitro evaluation of a specific IGF-1R inhibitor with a similar structure has shown potential for cancer therapy. This compound demonstrated specific binding to human cancer tissues, highlighting its potential as a PET tracer for monitoring IGF-1R (Majo et al., 2013).
  • Antiproliferative Activities: Novel pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized and evaluated for antiproliferative activities against human tumor cells. Certain derivatives demonstrated significant inhibitory effects, indicating their potential as antitumor agents (Zhang et al., 2018).

Chemical Synthesis and Reactions

  • Synthesis of C-nucleosides: Synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which are isosteres of certain biologically active compounds like sangivamycin, has been reported. This synthesis route is crucial for creating analogs for biological testing (Nishimura, Kato, & Maeba, 2001).

properties

IUPAC Name

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTQLZHHDRRBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211380
Record name BMS-582949
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

CAS RN

623152-17-0
Record name BMS-582949
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
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4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
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4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
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Reactant of Route 4
4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
Reactant of Route 6
4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

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